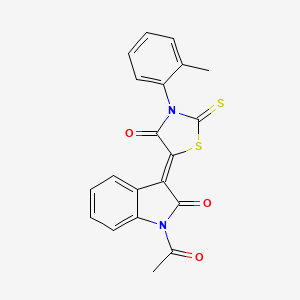
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its unique structural features and diverse chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the piperazine moiety. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Formation of the Pyrimidine Core: : This step generally involves the condensation of appropriate starting materials, such as a β-keto ester or an α,β-unsaturated carbonyl compound, with urea or thiourea under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : This can be achieved through the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of suitable catalysts.
Coupling of the Piperazine Moiety: : The piperazine derivative is usually introduced through a nucleophilic substitution reaction, often employing N-alkylation or acylation techniques.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
The compound is known to undergo various types of chemical reactions, including but not limited to:
Oxidation: : May involve oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized derivatives.
Reduction: : Catalytic hydrogenation or reduction using agents like lithium aluminium hydride (LiAlH4) can produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride.
Substitution Reactions: : Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature and position of the substituents introduced during the reaction. Oxidation and reduction typically modify the functional groups, while substitution reactions generate a range of new compounds with altered chemical properties.
科学的研究の応用
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has broad scientific applications, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, which may include enzymes, receptors, and nucleic acids.
Medicine: : Investigated for potential therapeutic uses, including as an antiviral, antibacterial, or anticancer agent.
Industry: : Used in the development of new materials and in chemical processes requiring specific catalytic properties.
作用機序
The compound's mechanism of action involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound may act as an inhibitor, activator, or modulator of biochemical pathways. The trifluoromethyl group often enhances the compound's metabolic stability and binding affinity, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3-methyl-5-(4-(3-(fluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(chloromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(bromomethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which significantly influences its physicochemical properties, metabolic stability, and biological activity. Compounds with different halogen groups (fluoro, chloro, bromo) may exhibit varying degrees of reactivity, toxicity, and efficacy.
That’s your deep dive into this compound. Wild stuff, huh? Let me know if there's something else you need to know.
特性
IUPAC Name |
3-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)13(10-21-16(22)27)15(26)24-7-5-23(6-8-24)12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBWSESZPFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2585899.png)



![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)


![4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2585913.png)

![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)

